

2,5-Dichlorobenzooxazole: A Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Dichlorobenzooxazole

Cat. No.: B1310465

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzooxazole is a chlorinated heterocyclic organic compound that serves as a crucial building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.^{[1][2][3][4]} Its chemical structure, featuring a fused benzene and oxazole ring with chlorine substituents, imparts specific reactivity that makes it a valuable intermediate for creating more complex molecules.^[1] This document provides detailed application notes and protocols relevant to the use of **2,5-Dichlorobenzooxazole** in the synthesis of agrochemicals, particularly focusing on its role as a precursor to potent herbicidal compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **2,5-Dichlorobenzooxazole** is presented in the table below.

Property	Value	Reference
CAS Number	3621-81-6	[5]
Molecular Formula	C ₇ H ₃ Cl ₂ NO	[3]
Molecular Weight	188.01 g/mol	[3]
Appearance	White to off-white solid	[1]
Melting Point	44-46 °C	[5]
Boiling Point	130-133 °C (at 25 Torr)	[5]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dimethylformamide.	[1]

Application in Agrochemical Synthesis: A Focus on Herbicides

While **2,5-Dichlorobenzoxazole** is a known intermediate for various agrochemicals, a prominent application lies in the synthesis of phenoxy herbicides. Although specific commercial herbicides directly derived from the 2,5-dichloro isomer are not widely documented in publicly available literature, the closely related isomer, **2,6-Dichlorobenzoxazole**, is a key intermediate in the synthesis of the widely used herbicide fenoxaprop-p-ethyl.[1][6] This highlights the importance of the benzoxazole scaffold in developing herbicidally active compounds. The general synthetic approach involves the reaction of the dichlorobenzoxazole intermediate with a substituted phenol to form an ether linkage, a common structural motif in many herbicides.

Experimental Protocols

Synthesis of 2,5-Dichlorobenzoxazole

A common laboratory-scale synthesis of **2,5-Dichlorobenzoxazole** proceeds from 5-chloro-2-mercaptopbenzoxazole. The following protocol is adapted from established procedures.[2][4]

Materials:

- 5-chloro-2-mercaptopbenzoxazole
- Thionyl chloride (SOCl₂)
- N,N-dimethylformamide (DMF)
- Dichloromethane (DCM)
- Ice
- Sodium bicarbonate (NaHCO₃)
- Saturated brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- n-Hexane

Procedure:

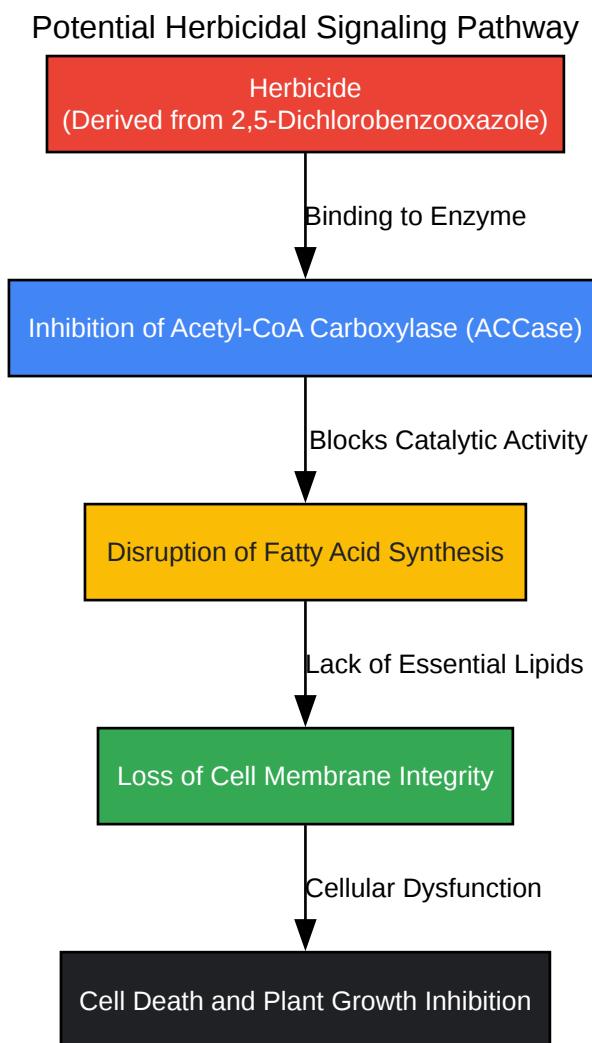
- In a suitable reaction vessel, dissolve 5-chloro-2-mercaptopbenzoxazole (1 equivalent) in dichloromethane.
- Cool the solution to 5-10 °C using an ice bath.
- Slowly add a solution of thionyl chloride (approximately 2.5-3 equivalents) and a catalytic amount of N,N-dimethylformamide in dichloromethane to the cooled solution.
- Stir the reaction mixture at room temperature for approximately 4 hours, or until the reaction is complete (monitored by TLC).
- Carefully pour the reaction mixture into ice-cold water.
- Neutralize the aqueous mixture to a pH of ~7 with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (2x).
- Combine the organic layers and wash with saturated brine.

- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by washing with cold n-hexane to yield **2,5-Dichlorobenzoxazole**.

Quantitative Data: A representative synthesis reported a yield of 91.0% for **2,5-Dichlorobenzoxazole** starting from 5-chloro-2-mercaptopbenzoxazole.[2][4]

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the general workflow from the intermediate to a potential final agrochemical product.



[Click to download full resolution via product page](#)

General synthesis workflow.

Signaling Pathway of Potential Herbicidal Action

Given that benzoxazole-based herbicides like fenoxaprop-p-ethyl are known inhibitors of acetyl-CoA carboxylase (ACCase) in grasses, a potential mechanism of action for herbicides derived from **2,5-Dichlorobenzoxazole** could follow a similar pathway.[7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.

[Click to download full resolution via product page](#)

Hypothetical ACCase inhibition pathway.

Disclaimer: While **2,5-Dichlorobenzoxazole** is a valuable intermediate, the direct synthesis of specific, commercially named agrochemicals from this isomer is not as prominently documented as for its 2,6-dichloro isomer. The provided signaling pathway is a plausible hypothesis based on the activity of structurally related compounds. Researchers should consult specialized literature and patents for the most current and specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN111732553A - Method for synthesizing herbicide fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 2. 2,5-Dichlorobenzooxazole synthesis - chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2,5-Dichlorobenzooxazole | 3621-81-6 [chemicalbook.com]
- 5. 3621-81-6 CAS MSDS (2,5-Dichlorobenzooxazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [2,5-Dichlorobenzooxazole: A Key Intermediate in Agrochemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1310465#2-5-dichlorobenzooxazole-as-an-intermediate-for-agrochemical-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com